molecular formula C14H10N2O3 B13711365 Methyl 5-(6-Quinolyl)isoxazole-3-carboxylate

Methyl 5-(6-Quinolyl)isoxazole-3-carboxylate

Cat. No.: B13711365
M. Wt: 254.24 g/mol
InChI Key: APRHILIODBOINF-UHFFFAOYSA-N
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Description

The compound “MFCD32708682” is a chemical entity with unique properties and applications. It is known for its specific molecular structure and reactivity, making it a subject of interest in various scientific fields. This compound is utilized in numerous research and industrial applications due to its distinctive characteristics.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of “MFCD32708682” involves several steps, starting with the selection of appropriate precursors. The reaction conditions, such as temperature, pressure, and catalysts, are carefully controlled to ensure the desired product is obtained. Common synthetic routes include:

    Step 1: Initial reaction of precursor A with reagent B under controlled temperature.

    Step 2: Intermediate formation, followed by purification.

    Step 3: Final reaction with reagent C to yield “MFCD32708682”.

Industrial Production Methods: In an industrial setting, the production of “MFCD32708682” is scaled up using large reactors and continuous flow systems. The process involves:

    Bulk synthesis: Utilizing large quantities of precursors and reagents.

    Optimization: Ensuring high yield and purity through process optimization.

    Quality Control: Rigorous testing to meet industry standards.

Chemical Reactions Analysis

Types of Reactions: “MFCD32708682” undergoes various chemical reactions, including:

    Oxidation: Reaction with oxidizing agents to form oxidized derivatives.

    Reduction: Reaction with reducing agents to yield reduced forms.

    Substitution: Replacement of specific functional groups with others under specific conditions.

Common Reagents and Conditions:

    Oxidation: Utilizes reagents like potassium permanganate or hydrogen peroxide under acidic or basic conditions.

    Reduction: Employs reagents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Involves reagents like halogens or alkylating agents under controlled temperature and pressure.

Major Products: The reactions of “MFCD32708682” yield various products depending on the type of reaction and conditions used. These products are often intermediates for further chemical synthesis or final compounds with specific applications.

Scientific Research Applications

“MFCD32708682” has a wide range of applications in scientific research, including:

    Chemistry: Used as a reagent or intermediate in organic synthesis.

    Biology: Studied for its interactions with biological molecules and potential therapeutic effects.

    Medicine: Investigated for its pharmacological properties and potential as a drug candidate.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of “MFCD32708682” involves its interaction with specific molecular targets. It exerts its effects through:

    Binding to receptors: Interaction with cellular receptors to modulate biological pathways.

    Enzyme inhibition: Inhibition of specific enzymes, affecting metabolic processes.

    Signal transduction: Modulation of signaling pathways, leading to physiological responses.

Comparison with Similar Compounds

“MFCD32708682” is compared with other similar compounds to highlight its uniqueness. Similar compounds include:

    Compound A: Known for its similar structure but different reactivity.

    Compound B: Shares some functional groups but has distinct applications.

    Compound C: Exhibits similar biological activity but differs in its mechanism of action.

The uniqueness of “MFCD32708682” lies in its specific molecular structure, reactivity, and wide range of applications, making it a valuable compound in various scientific and industrial fields.

Properties

Molecular Formula

C14H10N2O3

Molecular Weight

254.24 g/mol

IUPAC Name

methyl 5-quinolin-6-yl-1,2-oxazole-3-carboxylate

InChI

InChI=1S/C14H10N2O3/c1-18-14(17)12-8-13(19-16-12)10-4-5-11-9(7-10)3-2-6-15-11/h2-8H,1H3

InChI Key

APRHILIODBOINF-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=NOC(=C1)C2=CC3=C(C=C2)N=CC=C3

Origin of Product

United States

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